dimethyl 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
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Overview
Description
Dimethyl 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a pyrrole ring, both of which are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired compound through the combination of the furan and pyrrole rings . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems helps in maintaining the consistency and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid, alcohol derivatives, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of dimethyl 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The furan and pyrrole rings in the compound allow it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A related compound that also features a furan ring and is known for its applications in polymer chemistry.
2,5-Dimethylfuran:
Pyrrole-2-carboxylic acid: A pyrrole derivative with applications in medicinal chemistry.
Uniqueness
Dimethyl 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is unique due to its combined furan and pyrrole rings, which provide it with distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl 1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-9-12(14(17)19-3)13(15(18)20-4)10(2)16(9)8-11-6-5-7-21-11/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHAVSWLJWZGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=CO2)C)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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